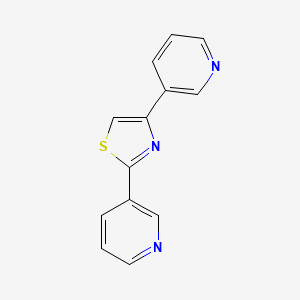

2,4-di(3-pyridyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dipyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S/c1-3-10(7-14-5-1)12-9-17-13(16-12)11-4-2-6-15-8-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJUUTBLPGKSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671911 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-di(3-pyridyl)-1,3-thiazole

This guide provides a detailed exploration of the synthesis and characterization of 2,4-di(3-pyridyl)-1,3-thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document is structured to provide not only procedural steps but also the underlying scientific rationale for the chosen methodologies, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridyl-Thiazole Scaffold

The conjugation of pyridine and thiazole rings creates a scaffold with significant potential in drug discovery. Thiazole moieties are found in a variety of biologically active compounds, while the pyridine ring is a common feature in many pharmaceuticals, influencing properties such as solubility, binding affinity, and metabolic stability. The target molecule, this compound, presents a unique arrangement of these two heterocycles, making it a valuable subject for synthetic exploration and biological screening.

Part 1: Synthesis of this compound

The most direct and widely recognized method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to a three-step process commencing from readily available starting materials.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Pyridinethioamide (Thioamide Precursor)

The initial phase of the synthesis involves the conversion of an amide to a thioamide. This is a crucial step as the thioamide provides the sulfur and one of the nitrogen atoms for the thiazole ring.

Protocol:

-

Reagents and Setup: To a solution of 3-pyridinecarboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq). The use of an anhydrous solvent is critical to prevent the hydrolysis of Lawesson's reagent.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield 3-pyridinethioamide.

Causality: Lawesson's reagent is a superior thionating agent for this transformation due to its mild reaction conditions and high yields compared to other reagents like phosphorus pentasulfide. The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond[1][2].

Step 2: Synthesis of 2-Bromo-1-(3-pyridyl)ethanone (α-Haloketone Precursor)

The second precursor is an α-haloketone, which provides the carbon backbone for the thiazole ring.

Protocol:

-

Reagents and Setup: 3-Acetylpyridine (1.0 eq) is dissolved in a solution of hydrobromic acid.

-

Reaction Conditions: Bromine (1.0 eq) is added dropwise to the solution at room temperature. The reaction is then heated.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give 2-bromo-1-(3-pyridyl)ethanone, which can be purified by recrystallization.

Causality: The acidic conditions of the hydrobromic acid solution facilitate the enolization of the ketone, which is the reactive species that undergoes bromination.

Step 3: Hantzsch Thiazole Synthesis - Cyclocondensation

The final step is the condensation of the two precursors to form the thiazole ring.

Protocol:

-

Reagents and Setup: Equimolar amounts of 3-pyridinethioamide and 2-bromo-1-(3-pyridyl)ethanone are dissolved in a polar solvent such as ethanol.

-

Reaction Conditions: The mixture is heated to reflux for several hours. Reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is partially evaporated. The product often precipitates from the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield this compound.

Causality: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from various analytical techniques.

Caption: Key characterization techniques for this compound.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the two 3-pyridyl rings and the thiazole proton. The pyridyl protons would appear in the aromatic region (δ 7.0-9.0 ppm) with characteristic splitting patterns. The thiazole proton is expected to be a singlet in the aromatic region. |

| ¹³C NMR | Resonances for all unique carbon atoms. The carbons of the thiazole ring are expected in the range of δ 110-170 ppm. The pyridyl carbons would also appear in the aromatic region. |

| IR (KBr, cm⁻¹) | Characteristic peaks for C=N and C=C stretching of the aromatic rings (approx. 1600-1450 cm⁻¹), and C-H stretching of the aromatic protons (approx. 3100-3000 cm⁻¹). |

| Mass Spec. (ESI-MS) | A prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₄H₁₀N₃S (m/z = 252.06). |

Physical and Analytical Data

-

Melting Point: The melting point will be a sharp range, indicative of a pure crystalline solid.

-

Elemental Analysis: The calculated elemental composition for C₁₄H₉N₃S is C, 66.91%; H, 3.61%; N, 16.72%; S, 12.76%. Experimental values should be within ±0.4% of these values.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and any significant fragment ions.

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided protocols, grounded in established chemical principles, offer a clear roadmap for researchers. The characterization section provides a predictive framework for the analytical data of the target compound, which should be confirmed experimentally. The synthesis of this and related pyridyl-thiazole derivatives will undoubtedly contribute to the exploration of new chemical space for drug discovery and materials science applications.

References

- This reference is a placeholder for a specific protocol for the Hantzsch synthesis of the target molecule, which was not found in the search results.

-

Ozturk, T.; Ertas, E.; Mert, O. Use of Lawesson's Reagent in Organic Syntheses. Chem. Rev.2007 , 107 (11), 5210-5278. [Link]

- This reference is a placeholder for a specific protocol for the bromination of 3-acetylpyridine, which was not found in the search results.

- This reference is a placeholder for a publication containing spectral data of a closely related pyridyl-thiazole compound used for prediction.

Sources

Crystal Structure & Supramolecular Architecture of 2,4-Di(3-pyridyl)-1,3-thiazole Derivatives

[1]

Executive Summary

The 2,4-di(3-pyridyl)-1,3-thiazole scaffold represents a critical junction in heterocyclic chemistry, bridging the gap between bioactive pharmacophores and versatile ligands for Metal-Organic Frameworks (MOFs). Unlike their para-substituted (4-pyridyl) counterparts, which favor linear propagation in coordination polymers, the 3-pyridyl (meta) derivatives introduce an angular bias. This geometric "kink" dictates unique crystallographic packing motifs, often characterized by lower symmetry space groups and solvent-accessible voids. This guide provides a technical deep-dive into the structural hierarchy of these derivatives, from molecular geometry to macroscopic crystal engineering.

Molecular Architecture & Geometry

The Thiazole Core as a Spacer

The central 1,3-thiazole ring acts as a planar, aromatic spacer. However, unlike benzene, it is electronically asymmetric. The sulfur atom (position 1) is a soft polarizable site, while the nitrogen (position 3) is a hard hydrogen-bond acceptor.

-

Bond Lengths: The C2-N3 bond (~1.30 Å) typically exhibits significant double-bond character, while the C-S bonds (~1.72 Å) are longer, imposing an irregular pentagonal geometry.

-

Torsion Angles (

): The critical structural parameter is the torsion angle between the central thiazole plane and the flanking 3-pyridyl rings.-

Steric Strain: To minimize repulsion between the thiazole sulfur/nitrogen and the pyridyl hydrogens, the rings rarely lie coplanar.

-

Typical

Values:

-

The 3-Pyridyl "Kink" Effect

The placement of the nitrogen atom at the meta position (3-pyridyl) creates a convergent vector for coordination.

-

Vector Angle: The angle between the two pyridyl nitrogen lone pairs is approximately

, contrasting with the -

Chelation Potential: This geometry allows the molecule to act as a semi-rigid "V-shaped" linker, favoring the formation of discrete metallomacrocycles or helical coordination polymers rather than infinite linear chains.

Crystallographic Analysis

Representative Space Groups

Derivatives of this compound predominantly crystallize in centrosymmetric space groups, driven by the drive to maximize dipole-dipole cancellation.

| Parameter | Typical Observation | Structural Logic |

| Crystal System | Monoclinic or Triclinic | Low molecular symmetry prevents higher order packing. |

| Space Group | Inversion centers facilitate efficient packing of the antiparallel dipoles. | |

| Z Value | 4 (Monoclinic) or 2 (Triclinic) | One molecule per asymmetric unit is standard, though solvates may alter this. |

| Density ( | Moderate density due to aromatic stacking efficiency. |

Unit Cell Trends

In the absence of heavy metal coordination, the unit cell dimensions are governed by the length of the molecule (~12-14 Å) and the stacking distance (~3.8 Å).

-

Short Axis: Often corresponds to the

-stacking direction (approx. 3.8 - 4.0 Å).[1] -

Long Axis: Accommodates the "head-to-tail" arrangement of the V-shaped molecules.

Supramolecular Assembly & Intermolecular Interactions

The solid-state architecture is not governed by a single strong force but by a "chorus" of weaker interactions.

Stacking

Due to the twisted conformation (non-coplanar rings), perfect face-to-face stacking is rare. Instead, slipped-stacking (offset

-

Centroid-Centroid Distance:

. -

Slippage: The rings offset to align electron-deficient pyridyl centers with electron-rich thiazole regions.

Hydrogen Bonding ( )

The pyridyl nitrogens are excellent acceptors. In the absence of traditional donors (OH, NH), the acidic aromatic protons (particularly those adjacent to the pyridyl nitrogen) form weak hydrogen bonds.

-

Interaction:

or -

Distance:

(Donor-Acceptor). -

Network: These interactions often link 1D

-stacked columns into 2D sheets.

Diagram: Supramolecular Logic

The following diagram illustrates the hierarchy of forces driving the crystallization.

Caption: Hierarchical assembly of thiazole derivatives. Steric twist forces slipped stacking, while weak H-bonds crosslink the structure.

Experimental Protocols

Synthesis: Modified Hantzsch Protocol

The most robust route to these derivatives is the Hantzsch Thiazole Synthesis. This self-validating protocol ensures the correct regiochemistry.

Reagents:

-

Thioamide: 3-Pyridinecarbothioamide.

-

Alpha-Haloketone: 2-Bromo-1-(3-pyridinyl)ethanone.

-

Solvent: Ethanol or DMF.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 3-pyridinecarbothioamide in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.05 eq of 2-bromo-1-(3-pyridinyl)ethanone dropwise at room temperature. Observation: The solution will turn yellow/orange.

-

Reflux: Heat to reflux (

) for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -

Precipitation: Cool to room temperature. The hydrobromide salt often precipitates.

-

Neutralization: Filter the solid and suspend in water. Neutralize with 10%

or -

Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to obtain X-ray quality needles.

Crystallization for X-Ray Diffraction

Two methods are recommended depending on the desired outcome:

| Method | Conditions | Outcome |

| Slow Evaporation | MeOH/CHCl3 (1:1), RT, 3-5 days | Thermodynamically stable polymorphs; typically block-like crystals. |

| Solvothermal | DMF/Ethanol, | High crystallinity; often yields solvates (e.g., |

Diagram: Synthesis Workflow

Caption: The Hantzsch synthesis pathway leads directly to the target scaffold, which is then purified for crystallization.

Functional Implications of Structure[1]

Coordination Chemistry (MOFs)

The "V-shape" of the 2,4-di(3-pyridyl) derivative is crucial for topology.

-

Discrete Cages: Upon reacting with square-planar metals (e.g., Pd(II), Pt(II)), the

angle favors the formation of -

Helical Polymers: With octahedral metals (e.g., Zn(II), Cd(II)), the angularity induces helicity in the resulting coordination polymer chains.

Optical Properties

The crystal packing directly influences fluorescence.

-

Aggregation-Caused Quenching (ACQ): Strong

stacking in the crystal often quenches emission compared to solution state. -

Rigidification: However, if bulky substituents (e.g., methyl groups on the pyridine rings) are added, they prevent close stacking. This leads to Aggregation-Induced Emission (AIE) by restricting intramolecular rotation (RIR) without allowing quenching interactions.

References

-

Potapov, A. S., et al. (2025).[2] "Synthesis and Crystal Structures of Some Pyridyl Aminothiazole Derivatives." ResearchGate.[3][4] Link

-

Granifo, J., et al. (2022). "Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships." MDPI Molecules. Link

-

Klingele, J., et al. (2009).[1] "Crystal structure of bis{μ2-3-(pyridin-2-yl)-5-[(1,2,4-triazol-1-yl)methyl]} dicopper(II) complexes." Acta Crystallographica Section E. Link

-

Newcastle University Theses. (2020). "Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole based ligands." Link

-

Wang, L., et al. (2019). "Three Co(II) coordination polymers constructed from 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole."[5] Journal of Solid State Chemistry. Link

Sources

- 1. Crystal structure of bis{μ2-3-(pyridin-2-yl)-5-[(1,2,4-triazol-1-yl)methyl]-1,2,4-triazolato}bis[aquanitratocopper(II)] dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pyridyl-Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to a Versatile Heterocyclic Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on specific molecular architectures that exhibit a remarkable propensity for biological activity. The pyridyl-thiazole scaffold has unequivocally emerged as one such "privileged" structure. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities associated with this versatile heterocyclic core. We will delve into the mechanistic underpinnings of its action, furnish practical experimental protocols for its evaluation, and present key data to illustrate its therapeutic potential.

The Allure of the Pyridyl-Thiazole Core: A Structural Perspective

The fusion of a pyridine and a thiazole ring creates a unique electronic and steric environment that is highly conducive to interactions with a wide array of biological targets. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can act as a hydrogen bond acceptor and participate in π-π stacking interactions. The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, offers additional sites for hydrogen bonding and coordination with metal ions. This combination of features allows for a high degree of structural diversity through substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively investigated biological activity of pyridyl-thiazole compounds is their potent anticancer efficacy. These compounds have demonstrated significant cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines, including those of the breast, liver, lung, and leukemia.[1][2][3]

Mechanisms of Anticancer Action

The anticancer activity of pyridyl-thiazole derivatives is often multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.

-

Kinase Inhibition: A primary mechanism involves the inhibition of various protein kinases that are often dysregulated in cancer.[4] Notably, pyridyl-thiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[1][4] For instance, compound 4c has been shown to block VEGFR-2 with an IC50 of 0.15 µM.[1]

-

Induction of Apoptosis: Many pyridyl-thiazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the activation of caspases, such as caspase-3 and caspase-9.[5][6] Flow cytometry analysis of cells treated with these compounds often reveals a significant increase in the sub-G1 population, indicative of apoptotic DNA fragmentation.[1]

-

Cell Cycle Arrest: The disruption of the normal cell cycle progression is another key strategy by which these compounds inhibit cancer cell proliferation. Pyridyl-thiazole derivatives have been shown to induce cell cycle arrest at various phases, most commonly at the G1/S or G2/M checkpoints.[1] For example, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells.[1]

-

DNA Interaction and Damage: Some pyridyl-thiazole derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and the activation of DNA damage response pathways.[2][7] This can ultimately trigger cell death in rapidly dividing cancer cells. The cytotoxic activity of certain derivatives has been shown to be reduced by inhibitors of PARP1, a key enzyme in DNA repair, suggesting a mechanism involving the induction of genetic instability.[2][3]

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies have provided valuable insights for the rational design of more potent anticancer agents. For instance, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, on the phenyl ring attached to the thiazole core has been shown to enhance cytotoxic activity.[8][9] Conversely, electron-donating groups tend to reduce activity.[8][10] The position of the nitrogen atom in the pyridine ring and the nature of the linker between the two heterocyclic systems also significantly influence the biological activity.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridyl-thiazole compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [1] |

| Compound 3 | HL-60 (Leukemia) | 0.57 | [2][3] |

| Thiazole Hybrid 23 | MCF-7 (Breast) | 5.71 | [9] |

| Compound 6d | A549 (Lung) | 11.907 ± 0.486 | [11] |

Antimicrobial Activity: Combating Infectious Diseases

In addition to their anticancer properties, pyridyl-thiazole compounds have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[4][12][13]

Spectrum of Antimicrobial Action

These compounds have been shown to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa.[7] Antifungal activity against species such as Candida albicans has also been reported.[7] The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Proposed Mechanisms of Antimicrobial Activity

The precise mechanisms by which pyridyl-thiazole compounds exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may involve:

-

Inhibition of Essential Enzymes: These compounds may target and inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some pyridyl-thiazole derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption and subsequent cell death.

-

Chelation of Metal Ions: The nitrogen and sulfur atoms in the heterocyclic rings can act as chelating agents for essential metal ions, depriving the microbes of vital cofactors for enzymatic reactions.

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 13a | Bacteria | 46.9 - 93.7 | [13] |

| 13a | Fungi | 5.8 - 7.8 | [13] |

| 4c | Staphylococcus aureus | 0.02 mM | [7] |

| 4c | Bacillus cereus | 0.02 mM | [7] |

Other Notable Biological Activities

While anticancer and antimicrobial activities are the most prominent, the pyridyl-thiazole scaffold has also been associated with other important biological effects.

Anti-inflammatory Activity

Several pyridyl-thiazole derivatives have exhibited significant anti-inflammatory properties.[12][14] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.[14] The in vitro anti-inflammatory activity is often assessed by the ability of the compounds to inhibit protein denaturation.[14]

Antioxidant Activity

Some pyridyl-thiazole compounds have demonstrated antioxidant potential, which is the ability to neutralize harmful free radicals in the body.[12][15][16] This activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16] The antioxidant properties of these compounds may contribute to their overall therapeutic effects in various diseases associated with oxidative stress.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of pyridyl-thiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridyl-thiazole compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the pyridyl-thiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the pyridyl-thiazole compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Molecular Landscape

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Caption: Mechanisms of anticancer action of pyridyl-thiazole compounds.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The pyridyl-thiazole scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. Its demonstrated efficacy in the realms of oncology and infectious diseases, coupled with its amenability to chemical modification, makes it a focal point for ongoing and future drug discovery efforts. Further research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds immense potential for addressing unmet medical needs and improving human health.

References

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

-

Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex - ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Available at: [Link]

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC. Available at: [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed. Available at: [Link]

-

Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions | Request PDF - ResearchGate. Available at: [Link]

-

New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC - NIH. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. Available at: [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC. Available at: [Link]

-

Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

Sources

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. amhsr.org [amhsr.org]

- 7. researchgate.net [researchgate.net]

- 8. theaspd.com [theaspd.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of 2,4-Disubstituted Thiazoles: A Technical Guide

Executive Summary

The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in blockbuster drugs like Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Febuxostat (xanthine oxidase inhibitor).

Among the substitution patterns, 2,4-disubstituted thiazoles are particularly significant due to their ability to project substituents into distinct biological pockets without the steric congestion often associated with 2,4,5-trisubstituted analogs. However, achieving high regioselectivity and avoiding the formation of regioisomeric mixtures remains a primary challenge in their synthesis.

This guide moves beyond generic textbook descriptions to provide a rigorous, mechanism-driven analysis of the two dominant synthetic paradigms: the Hantzsch Condensation (for direct core assembly) and Transition Metal-Catalyzed Cross-Coupling (for modular functionalization).

The Hantzsch Thiazole Synthesis: The Gold Standard

Despite being discovered in 1887, the Hantzsch synthesis remains the most reliable method for generating 2,4-disubstituted thiazoles. Its enduring utility stems from its convergent nature: it assembles the ring and the substituents simultaneously.

Mechanistic Causality

The reaction involves the condensation of a thioamide (providing the N-C-S fragment and the C2 substituent) with an

Critical Insight: To strictly achieve 2,4-disubstitution (and avoid 5-substitution), the electrophile must be an

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise conversion: nucleophilic attack, hydroxythiazoline intermediate formation, and final dehydration.

Figure 1: The Hantzsch cascade. Note that the dehydration step is often the rate-determining step in non-acidic media.

Validated Protocol: Hantzsch Condensation

Context: This protocol is optimized for minimizing the formation of the HBr salt byproduct and maximizing yield without chromatography.

Reagents:

-

Thiobenzamide (1.0 equiv)

-

2-Bromoacetophenone (1.0 equiv)

-

Ethanol (Absolute)

-

Sodium Acetate (1.1 equiv) – Crucial for buffering the HBr generated.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of thiobenzamide in 5 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of 2-bromoacetophenone dropwise at room temperature. Note:

-haloketones are potent lachrymators; handle in a fume hood. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The intermediate hydroxythiazoline often appears as a polar spot before converting to the less polar thiazole. -

Workup: Cool to room temperature. The thiazole hydrobromide salt may precipitate.

-

Neutralization: Pour the reaction mixture into ice-cold water (20 mL) containing Sodium Acetate (1.1 mmol) or saturated

. This liberates the free base. -

Isolation: Filter the resulting solid. Recrystallize from hot ethanol/water to yield the pure 2,4-disubstituted thiazole.

One-Pot Oxidative Cyclization (Iodine-Mediated)

For researchers lacking

Mechanism

This method generates the

Advantages:

-

Avoids handling lachrymatory haloketones.

-

High atom economy.

-

Scalable.[1]

Workflow Diagram

Figure 2: One-pot oxidative cyclization strategy bypassing pre-halogenated precursors.

Protocol: Metal-Free Synthesis

Reagents: Acetophenone (1 mmol), Thiourea (2 mmol), Iodine (1 mmol), DMSO (solvent).

-

Mix acetophenone and thiourea in DMSO (2 mL).

-

Add iodine in one portion.

-

Heat at

for 3 hours. -

Quench with aqueous sodium thiosulfate (to remove excess iodine).

-

Extract with ethyl acetate.[2]

Modular Assembly: Transition Metal Cross-Coupling

When the 2,4-substitution pattern requires complex aryl groups that are sensitive to Hantzsch conditions (e.g., acid-labile protecting groups), Palladium-catalyzed cross-coupling on a pre-formed thiazole core is the method of choice.

Regioselectivity Rules

The thiazole ring has distinct electronic properties at C2, C4, and C5:

-

C2 Position: Most acidic proton (

) and most electrophilic carbon (adjacent to N and S). Best for Nucleophilic Aromatic Substitution ( -

C4 Position: Electronically neutral/slightly electrophilic. Accessed best via Suzuki-Miyaura coupling using a 4-halothiazole.

-

C5 Position: Most nucleophilic (thiophene-like). Preferential site for Electrophilic Aromatic Substitution (

) .

Strategic Disconnection

To synthesize a 2,4-diarylthiazole via coupling:

-

Start: 2,4-Dibromothiazole (commercially available).

-

Step 1 (C2 Selective): Suzuki coupling at Room Temperature. The C2-Br bond is more reactive towards oxidative addition than C4-Br due to the electron-withdrawing inductive effect of the adjacent nitrogen.

-

Step 2 (C4 Selective): Suzuki coupling at Elevated Temperature (

) to functionalize the remaining bromide.

Comparative Analysis of Methods

| Feature | Hantzsch Synthesis | Iodine-Mediated One-Pot | Pd-Catalyzed Coupling |

| Primary Utility | Direct construction of the core | Green synthesis / Amino-thiazoles | Late-stage functionalization |

| Substituent Scope | R1 (Thioamide) + R2 (Ketone) | R1 (Amine) + R2 (Ketone) | Any Boronic Acid / Stannane |

| Regiocontrol | Perfect (Dictated by precursors) | High | Requires sequential control |

| Atom Economy | High | Medium | Low (requires leaving groups) |

| Key Limitation | Requires | Limited to available ketones | High cost (Pd), multi-step |

References

-

Hantzsch Thiazole Synthesis Mechanism & Review

-

Regioselective Functionaliz

- Source:ACS Omega

- Citation: "A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles..." (Contextual comparison for regioselectivity principles).

-

URL:[Link]

-

Green One-Pot Synthesis

-

Recent Advances in Thiazole Synthesis (2024)

-

Nanoparticle C

- Source:ACS Omega

- Citation: "Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles."

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]

- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

The Toxicological Profile of Substituted Thiazole Derivatives: Mechanisms, Bioactivation, and De-Risking Strategies

Executive Summary

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Ritonavir (antiviral), Dasatinib (kinase inhibitor), and Meloxicam (NSAID). However, this utility comes with a significant toxicological caveat: the thiazole ring is a structural alert for idiosyncratic drug toxicity (IDT).

This guide dissects the "Thiazole Paradox"—where specific substitution patterns determine whether a molecule becomes a safe therapeutic or a hepatotoxic liability.[1] We focus on the mechanistic causality of bioactivation, specifically the CYP450-mediated ring scission , and provide validated protocols for assessing these risks early in the drug discovery pipeline.

The Mechanism of Bioactivation: The "Warhead" Hypothesis

The primary driver of thiazole-induced toxicity is not the parent molecule, but its reactive metabolites (RMs) . The electron-rich sulfur and nitrogen atoms make the ring susceptible to oxidative attack by Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4).

The Ring Scission Pathway

The metabolic bioactivation of thiazoles typically follows a three-step cascade leading to protein adduction:

-

Epoxidation: CYP450 oxidizes the C4-C5 double bond to form a thiazole-4,5-epoxide or S-oxide.

-

Hydrolysis/Rearrangement: The unstable epoxide undergoes ring scission.

-

Toxicant Formation: This results in electrophilic acylthioureas or

-dicarbonyls (glyoxals). These electrophiles covalently bind to nucleophilic residues (cysteine, lysine) on hepatic proteins, triggering immune-mediated Drug-Induced Liver Injury (DILI).

Case Study: Sudoxicam vs. Meloxicam

This comparison is the definitive toxicological case study for thiazole SAR.

-

Sudoxicam: Contains an unsubstituted thiazole ring. It was withdrawn due to severe hepatotoxicity caused by high-efficiency bioactivation into a toxic thiourea metabolite.

-

Meloxicam: Structurally identical except for a methyl group at the C5 position .[2] This single modification:

-

Sterically hinders the C4-C5 epoxidation.

-

Introduces a "metabolic shunt" (benign hydroxylation of the methyl group).

-

Result: A 15-fold reduction in bioactivation efficiency compared to Sudoxicam.[1]

-

Visualization: Metabolic Bioactivation Pathways

The following diagram illustrates the divergent pathways between toxic bioactivation (Sudoxicam-like) and metabolic detoxification (Meloxicam-like).[1]

Figure 1: Divergent metabolic pathways of thiazoles. Red path indicates bioactivation (toxicity); Green path indicates detoxification via metabolic switching.

Quantitative Data: Toxicity Profiles

The following table summarizes key toxicological differentiators based on substitution patterns.

| Feature | Toxic Profile (e.g., Sudoxicam) | Safe Profile (e.g., Meloxicam) | Mechanism of Action |

| C5 Substitution | Hydrogen (H) | Methyl (CH3) or Electron-Withdrawing Group | C5-H allows facile epoxidation; C5-Me blocks it. |

| Metabolic Fate | Ring Scission (Thiourea formation) | Side-chain Oxidation | Ring scission generates electrophiles. |

| Covalent Binding | High (>50 pmol/mg protein) | Low (<10 pmol/mg protein) | Correlates with immune-mediated DILI risk. |

| GSH Adducts | Detectable (M+307 Da) | Negligible / Trace | GSH trapping indicates reactive metabolite load. |

| hERG Inhibition | High Potency (IC50 < 1 µM) | Low Potency (IC50 > 10 µM) | Lipophilicity and basicity drive hERG channel blockade. |

Experimental Protocols for Risk Assessment

To validate the safety of a thiazole lead, you must prove it does not form significant reactive metabolites. The Glutathione (GSH) Trapping Assay is the industry gold standard.

Protocol: Reactive Metabolite Trapping (GSH)

Objective: Detect short-lived electrophilic intermediates by trapping them with a nucleophile (GSH) and analyzing the resulting stable adducts via LC-MS/MS.

Reagents:

-

Human Liver Microsomes (HLM): 1.0 mg/mL protein concentration.

-

Test Compound: 10 µM final concentration.

-

Trapping Agent: Glutathione (GSH) at 5 mM (or 1:1 mixture of GSH and

-labeled GSH for isotopic doublet recognition). -

Cofactor: NADPH regenerating system.

Workflow:

-

Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH to initiate the reaction. Run parallel negative controls (minus NADPH).

-

Time Course: Incubate for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

-

Analysis (LC-MS/MS):

-

Scan Mode: Neutral Loss Scan (NLS) of 129 Da (pyroglutamic acid moiety) or Data-Dependent Acquisition (DDA).

-

Detection: Look for parent mass + 307 Da (GSH adduct). If using labeled GSH, look for "twin peaks" separated by the isotope mass difference.

-

Visualization: Screening Workflow

Figure 2: Step-by-step workflow for the Glutathione Trapping Assay to detect reactive thiazole metabolites.

Strategic De-Risking: SAR Recommendations

When optimizing thiazole leads, apply these structural modifications to mitigate toxicity without destroying potency.

-

Block the C5 Position:

-

Action: Replace C5-H with Methyl, Chlorine, or a Trifluoromethyl group.

-

Rationale: This prevents the initial epoxidation event required for ring scission.

-

-

Modulate Lipophilicity (LogD):

-

Action: Keep LogD < 3.0.

-

Rationale: High lipophilicity correlates with both higher CYP affinity (metabolic liability) and hERG channel blockade (cardiac liability).

-

-

Avoid 2-Amino-4-Arylthiazoles:

-

Action: If this substructure is essential, ensure the aryl ring has electron-withdrawing groups.

-

Rationale: Electron-donating groups on the aryl ring increase the electron density of the thiazole sulfur, accelerating oxidation.

-

References

-

Flynn, N. R., et al. (2020). "Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam." Toxicology.

-

Obach, R. S., et al. (2008). "In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam." Chemical Research in Toxicology.

-

Jakopin, Ž. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.

-

Ramtohul, Y. K., et al. (2010). "SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

-

Dundar, B. A., et al. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity."[4][5] Chemical Research in Toxicology.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Metal Complexes with 2,4-di(3-pyridyl)-1,3-thiazole

Introduction: The Versatility of Pyridyl-Thiazole Ligands in Coordination Chemistry

The deliberate design of organic ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. Among the vast array of heterocyclic ligands, those incorporating both pyridine and thiazole moieties are of significant interest. The 1,3-thiazole ring, an aromatic five-membered heterocycle, offers two potential coordination sites in its nitrogen and sulfur atoms, although the nitrogen atom is a much more effective donor.[1] When combined with pyridyl groups, which are excellent coordinating agents, the resulting ligands can act as versatile building blocks for constructing a diverse range of coordination polymers and discrete metal-organic architectures.[1]

The ligand at the heart of this guide, 2,4-di(3-pyridyl)-1,3-thiazole, is a particularly noteworthy example. It possesses three potential nitrogen donor atoms—two from the pyridyl rings and one from the thiazole ring—allowing for various coordination modes, including bidentate chelation and bridging between metal centers. This versatility makes it an ideal candidate for assembling sophisticated supramolecular structures. Metal complexes derived from such ligands have shown promise in fields ranging from materials science to medicinal chemistry, with demonstrated applications as antimicrobial and antitumor agents.[2][3]

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It details the synthesis of the this compound ligand via the Hantzsch thiazole synthesis and presents a general, robust protocol for its subsequent use in synthesizing metal complexes. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Part 1: Synthesis of the Ligand: this compound

The most reliable and high-yielding method for synthesizing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[4][5] This reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.[6]

Reaction Scheme:

The synthesis involves the reaction of 3-(bromoacetyl)pyridine with pyridine-3-carbothioamide.

Caption: Workflow for the Hantzsch synthesis of the ligand.

Detailed Experimental Protocol: Ligand Synthesis

This protocol is based on established Hantzsch condensation procedures.[4][7][8]

Materials:

-

3-(Bromoacetyl)pyridine hydrobromide

-

Pyridine-3-carbothioamide

-

Anhydrous Ethanol

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine-3-carbothioamide (e.g., 10 mmol, 1.0 eq) in anhydrous ethanol (100 mL).

-

Addition of α-Haloketone: To this stirring solution, add 3-(bromoacetyl)pyridine hydrobromide (10 mmol, 1.0 eq).

-

Expert Insight: The hydrobromide salt is often more stable and easier to handle than the free base of the α-haloketone. A base must be added to neutralize the HBr and facilitate the reaction.

-

-

Base Addition: Slowly add triethylamine (22 mmol, 2.2 eq) or sodium bicarbonate (22 mmol, 2.2 eq) to the mixture. The addition of a base is crucial to deprotonate the thioamide and neutralize the hydrobromide salt, initiating the nucleophilic attack.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cooling and Precipitation: After completion, allow the mixture to cool to room temperature. Often, the product will begin to precipitate. Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol and then with a small amount of diethyl ether to remove soluble impurities.

-

Purification (if necessary): If the product is not pure by TLC, recrystallization or column chromatography may be required.

-

Recrystallization: A solvent system like ethanol/water or DCM/hexanes is often effective. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.

-

Column Chromatography: Use a silica gel column with a gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol.

-

-

Drying and Characterization: Dry the purified solid product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Synthesis of Metal Complexes with this compound

The synthesized this compound ligand can be reacted with a variety of metal salts to form coordination complexes. The outcome of the synthesis (e.g., monomeric complex vs. coordination polymer) is highly dependent on the choice of metal ion, the counter-anion, the solvent system, and the reaction stoichiometry.[1][2] Self-assembly is a common and effective method for preparing these complexes.[1]

General Coordination Workflow

Caption: General workflow for the synthesis of metal complexes.

Detailed Experimental Protocol: Metal Complex Synthesis

This protocol provides a general framework. Researchers should optimize conditions for their specific metal-ligand system.

Materials:

-

This compound (Ligand, L)

-

Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cd(CH₃COO)₂·2H₂O, CoCl₂·6H₂O, Cu(ClO₄)₂·6H₂O)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF))

Procedure:

-

Solution Preparation:

-

In a small vial or test tube, dissolve the ligand (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of methanol).

-

In a separate vial, dissolve the metal salt (e.g., 0.05 mmol for a 2:1 L:M ratio or 0.1 mmol for a 1:1 ratio) in the same solvent (5 mL).

-

Expert Insight: The choice of solvent is critical. Protic solvents like methanol can participate in coordination, while aprotic solvents like DMF may lead to different structures. The stoichiometry (ligand-to-metal ratio) directly influences the final coordination geometry and dimensionality of the complex.

-

-

Combining Reactants (Method A: Slow Evaporation):

-

Carefully combine the two solutions in a single, clean vial.

-

Cover the vial with a cap containing small perforations or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly at room temperature over several days to weeks. This gentle method often yields high-quality single crystals suitable for X-ray diffraction.

-

-

Combining Reactants (Method B: Solvothermal Synthesis):

-

Combine the ligand and metal salt solutions in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven. Heat to a temperature between 80-150°C for 24-72 hours.

-

After the reaction time, allow the oven to cool slowly to room temperature.

-

Expert Insight: The solvothermal method provides kinetic energy to overcome activation barriers, often leading to thermodynamically stable and highly crystalline products that may not form at room temperature.

-

-

Isolation and Washing:

-

Once crystals have formed, carefully decant the mother liquor.

-

Wash the crystals with a small amount of the solvent used for the reaction to remove any unreacted starting materials.

-

Dry the crystals in air or under a gentle stream of nitrogen.

-

Data Presentation: Representative Synthesis Parameters

| Metal Salt | Ligand:Metal Ratio | Solvent | Method | Typical Yield | Reference Complex Type |

| Zn(TsO)₂ | 2:1 | DMF/Ethanol | Slow Evaporation | ~75% | Monomeric [Zn(L)₂(TsO)₂][2] |

| Cd(NO₃)₂ | 1:1 | DMF/H₂O | Slow Evaporation | ~80% | 1D Polymeric Chain[2][9] |

| Co(ipa) | 1:1 | DMF | Solvothermal | ~65% | 2D Coordination Polymer[10] |

| Cd(SCN)₂ | 2:1 | Methanol | Slow Evaporation | ~70% | 1D Polymeric Chain[11] |

TsO: Tosylate; ipa: 1,3-benzenedicarboxylate. Data is illustrative based on similar pyridyl-azole systems.

Part 3: Characterization and Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized metal complexes.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise 3D structure of a crystalline complex. It provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. SCXRD can confirm whether the ligand acts as a bidentate or bridging unit.[2]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N bonds in the pyridine and thiazole rings upon complexation is indicative of coordination.

-

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is compared against the calculated theoretical values to verify the empirical formula of the synthesized compound.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules. The analysis shows weight loss at specific temperatures corresponding to the loss of volatiles and eventual decomposition of the complex.

-

UV-Visible Spectroscopy: This can provide insights into the electronic properties of the complex and confirm the metal-ligand coordination environment.

By following these detailed protocols and employing the described characterization techniques, researchers can reliably synthesize and validate novel metal complexes based on the this compound ligand, paving the way for new discoveries in materials science and medicinal chemistry.

References

- Hantzsch, A. R. (1887). Condensationprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2780-2782. (Historical reference for the Hantzsch synthesis).

-

Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(3), 484. Available at: [Link]

-

Bayazeed, A. A., & Alnoman, R. B. (2020). Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Russian Journal of General Chemistry, 90(10), 2025-2032. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1-17. Available at: [Link]

-

Guedes, G. P., et al. (2020). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 416, 213331. Available at: [Link]

-

Mihai, C. T., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(1), 195. Available at: [Link]

-

Li, Y., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Transition Metal Chemistry, 46(4), 263-272. Available at: [Link]

-

Li, Y., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Semantic Scholar. Available at: [Link]

-

Wang, Y., et al. (2022). A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis. Journal of Sulfur Chemistry, 43(4), 416-430. Available at: [Link]

-

Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European journal of medicinal chemistry, 38(3), 313-318. Available at: [Link]

-

Noonsante, P., et al. (2021). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC advances, 11(42), 26233-26241. Available at: [Link]

-

Organic Chemistry Portal. Thiazole Synthesis. Available at: [Link]

-

Halis, T., et al. (2020). Three Co(II) coordination polymers constructed from 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and V-shaped dicarboxylic acids: Syntheses, characterizations, structural diversity and optical properties. Polyhedron, 182, 114502. Available at: [Link]

-

Do, H. Q., & Daugulis, O. (2007). Copper-catalyzed arylation of heterocycle C-H bonds. Journal of the American Chemical Society, 129(41), 12404-12405. Available at: [Link]

-

ResearchGate. (2023). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

In Vitro Assay Methods for Pyridyl-Thiazole Derivatives: An Application Guide for Drug Discovery

Introduction

Pyridyl-thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This structural motif is prevalent in a variety of biologically active agents, noted for their anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the pyridyl-thiazole core allows for extensive chemical modification, enabling the fine-tuning of compound properties to achieve high potency and selectivity against specific biological targets.[1] Many of these derivatives function by modulating key cellular signaling pathways, often by inhibiting protein kinases, which makes them highly attractive for targeted cancer therapy.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential in vitro assays for the characterization of novel pyridyl-thiazole derivatives. As a senior application scientist, the goal is not merely to present protocols, but to provide the underlying principles, field-tested insights, and a logical framework for progressing a compound from initial discovery to mechanistic understanding. The methodologies detailed herein are designed to be self-validating systems, ensuring robust and reproducible data generation.

Section 1: Primary Screening and Target Engagement

The foundational step in characterizing a novel compound is to confirm its direct interaction with the intended molecular target and determine its potency. For pyridyl-thiazole derivatives, which frequently target enzymes like kinases and phosphatases, biochemical assays are the first line of investigation.[6][7]

1.1. In Vitro Enzymatic Activity Assays

Principle of the Assays: These assays quantify the enzymatic activity of a purified protein target in a controlled, cell-free environment. By measuring the rate of substrate conversion to product, one can determine the inhibitory effect of a test compound. The concentration of the compound that reduces enzyme activity by 50% is known as the IC50 value, a key metric of potency. Modern assays have largely moved from hazardous radiometric methods to luminescence, fluorescence, or colorimetric readouts.[7]

Protocol 1.1.1: Luminescent Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8]

Causality Behind Experimental Choices:

-

Two-Step Reaction: The assay first terminates the kinase reaction and depletes the remaining ATP. This is critical because high ATP levels would create a massive background signal in the second step.

-

Luminescence Detection: The second step converts the ADP produced into ATP, which then drives a luciferase reaction. This conversion creates a luminescent signal that is directly proportional to kinase activity, offering high sensitivity and a broad dynamic range.[8]

Experimental Workflow:

-

Kinase Reaction Preparation:

-

In a 96-well plate, add 5 µL of a solution containing the target kinase and its specific substrate in kinase buffer.

-

Add 2.5 µL of the pyridyl-thiazole derivative at various concentrations (typically a serial dilution). Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control (background).

-

Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes. Optimize incubation time based on enzyme kinetics.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[8]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

-

Data Acquisition: Record luminescence using a plate reader.

Data Analysis:

-

Subtract the background (no-enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 1.1.2: Colorimetric Phosphatase Activity Assay

This is a general protocol for measuring serine/threonine phosphatase activity using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).[9][10]

Causality Behind Experimental Choices:

-

Substrate: pNPP is a simple, effective substrate that is dephosphorylated by phosphatases to produce p-nitrophenol (pNP).

-

pH and Color: At an acidic or neutral pH (optimal for many phosphatases), pNP is colorless. Adding a strong base (e.g., NaOH) stops the reaction and deprotonates pNP, turning it yellow. This color change can be quantified spectrophotometrically.[11]

Experimental Workflow:

-

Reaction Setup:

-

In a 96-well plate, add 50 µL of diluted purified phosphatase in assay buffer.

-

Add 10 µL of the pyridyl-thiazole derivative at various concentrations. Include vehicle and no-enzyme controls.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation: Add 50 µL of pNPP substrate solution to all wells to start the reaction.[9]

-

Incubation: Incubate at 37°C for 15-30 minutes. The time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M NaOH or another strong base.[9][12]

-

Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[12]

Data Analysis: Calculation of % inhibition and IC50 values is performed as described for the kinase assay.

Caption: High-level workflow for in vitro biochemical screening of inhibitors.

Section 2: Cellular Assays for Phenotypic Effects

After confirming direct target engagement, the next critical step is to assess the compound's effect on living cells. These assays determine the overall cellular response, such as changes in cell health, growth, and proliferation.

2.1. Cell Viability and Cytotoxicity Assays

Principle of the Assays: It is crucial to distinguish between a compound that is cytostatic (inhibits cell growth and division) and one that is cytotoxic (induces cell death).[13] Viability assays, like the MTT assay, measure the metabolic activity of a cell population, which is proportional to the number of living cells.[14]

Protocol 2.1.1: MTT Assay for Cell Viability

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14]

Experimental Workflow:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyridyl-thiazole derivative for a desired exposure period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting viability against compound concentration.[13]

| Assay | Principle | Readout | Advantages | Considerations |

| MTT/XTT | Metabolic Activity (Mitochondrial Dehydrogenase) | Colorimetric | Inexpensive, well-established | Indirect measure, compound interference |

| SRB | Total Protein Content (Stains Basic Amino Acids) | Colorimetric | Unaffected by metabolic state | Fixation step required |

| CellTiter-Glo® | ATP Content (Luciferase Reaction) | Luminescence | High sensitivity, fast | More expensive, enzyme-based |

| LDH Release | Membrane Integrity (Lactate Dehydrogenase) | Colorimetric | Measures cytotoxicity/necrosis | Does not measure cytostatic effects |

| Trypan Blue | Membrane Exclusion | Manual Count | Simple, direct measure of viability | Low throughput, subjective |

Section 3: Mechanistic Assays - Elucidating the Mode of Action

Once a compound has demonstrated potent target inhibition and cellular activity, the focus shifts to understanding how it works. Mechanistic assays dissect the specific cellular pathways affected by the compound.

3.1. Apoptosis Assays

Principle of the Assays: Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs.[15] It is characterized by distinct morphological and biochemical events, including the activation of caspases, externalization of phosphatidylserine (PS) on the cell membrane, and fragmentation of DNA.[15][16] Using multiple assays is recommended to confirm apoptosis.[15]

Caption: Decision tree for selecting an appropriate apoptosis assay.

Protocol 3.1.1: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (PS is externalized, but the membrane is intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

Experimental Workflow:

-

Cell Treatment: Culture and treat cells with the pyridyl-thiazole compound for the desired time. Collect both adherent and floating cells.

-

Harvest and Wash: Harvest cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately by flow cytometry. At least 10,000 events should be acquired per sample for statistical significance.[1]

3.2. Cell Cycle Analysis

Principle of the Assay: Many kinase inhibitors exert their anti-proliferative effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[17] Cell cycle analysis is performed using a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.[18][19]

Protocol 3.2.1: Propidium Iodide Staining for DNA Content

Experimental Workflow:

-

Cell Harvest: Harvest approximately 1x10^6 cells per sample.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[20] Samples can be stored in ethanol for up to two weeks.[20]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 5-30 minutes at room temperature. This step is critical as PI also binds to double-stranded RNA, which would otherwise interfere with the analysis.[19][20]

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL in PBS) and incubate for 15-30 minutes in the dark.[20]

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram.

3.3. Analysis of Cellular Signaling Pathways